molecular formula C21H29N3O7S2 B3307396 2,5-dimethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide CAS No. 933028-13-8

2,5-dimethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

Cat. No. B3307396
CAS RN: 933028-13-8
M. Wt: 499.6 g/mol
InChI Key: IVTZYBWZJCLQSZ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities, including antibacterial properties .


Molecular Structure Analysis

The compound contains a benzenesulfonamide core, two methoxy groups on the benzene ring, and a piperazine ring attached to the sulfonyl group. The presence of these groups can influence the compound’s physical and chemical properties, as well as its potential biological activities .


Chemical Reactions Analysis

Sulfonamides, in general, are quite stable and resistant to hydrolysis and oxidation. They can undergo reactions typical of amides, such as acylation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the sulfonamide group, methoxy groups, and piperazine ring could impact properties such as solubility, stability, and reactivity .

Safety and Hazards

The safety and hazards associated with the compound would depend on factors such as its specific biological activities, dosage, and route of administration. Some sulfonamides are associated with risks such as hypersensitivity reactions .

Future Directions

Future research could involve further exploration of the compound’s biological activities, potential therapeutic applications, and safety profile. This could include in vitro and in vivo studies, as well as clinical trials if appropriate .

properties

IUPAC Name

2,5-dimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O7S2/c1-29-18-6-4-17(5-7-18)23-11-13-24(14-12-23)32(25,26)15-10-22-33(27,28)21-16-19(30-2)8-9-20(21)31-3/h4-9,16,22H,10-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTZYBWZJCLQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-dimethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

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